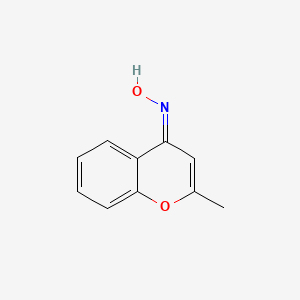

(NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine

Beschreibung

BenchChem offers high-quality (NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H9NO2 |

|---|---|

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

(NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C10H9NO2/c1-7-6-9(11-12)8-4-2-3-5-10(8)13-7/h2-6,12H,1H3/b11-9- |

InChI-Schlüssel |

SGCBMSNFKCNZLE-LUAWRHEFSA-N |

Isomerische SMILES |

CC1=C/C(=N/O)/C2=CC=CC=C2O1 |

Kanonische SMILES |

CC1=CC(=NO)C2=CC=CC=C2O1 |

Herkunft des Produkts |

United States |

Biologische Aktivität

(NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of Hydroxylamine Derivatives

Hydroxylamine derivatives have gained attention for their diverse biological activities, including antibacterial properties. The structural characteristics of these compounds often influence their efficacy against various pathogens. The compound (NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine is part of a broader class of N-hydroxylamines that have shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

The antimicrobial activity of (NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine is primarily attributed to its ability to inhibit bacterial ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in bacteria. By targeting this enzyme, hydroxylamine derivatives can effectively reduce bacterial growth without significantly affecting eukaryotic cells, thus minimizing toxicity.

Case Studies and Research Findings

Recent studies have evaluated the efficacy of various N-hydroxylamines, including (NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine, against clinically relevant bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) and selectivity indices (SIs) for several compounds tested against different bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | SI Value |

|---|---|---|---|

| (NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine | Staphylococcus aureus | 8 | 11.4 |

| Escherichia coli | 6 | 10.5 | |

| Bacillus anthracis | 5 | 21.3 | |

| Pseudomonas aeruginosa | 10 | 10.6 |

Note: SI = Selectivity Index, calculated as CC50/MIC where CC50 is the concentration at which 50% cytotoxicity occurs.

Radical Scavenging Activity

In addition to its antibacterial properties, (NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine exhibits significant radical scavenging activity. This property is crucial as it contributes to its mechanism of action by reducing oxidative stress within bacterial cells.

Experimental Results

A study measuring the radical scavenging activity using the DPPH· assay found that (NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine had an IC50 value comparable to that of established radical scavengers such as ascorbic acid and other hydroxylamines.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 10.2 |

| (NZ)-N-(2-methylchromen-4-ylidene)hydroxylamine | 9.3 |

| Hydroxylamine | 8.6 |

| N-Methylhydroxylamine | 20.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.